1-(1,3-benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine
Overview
Description
1-(1,3-Benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine is a complex organic compound featuring a benzodioxole ring and a brominated dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetic acid and reagents such as bromine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, acetic acid as a solvent, and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodioxole compounds .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The benzodioxole ring and brominated dimethoxyphenyl group can interact with various enzymes and receptors, leading to a range of biological effects. These interactions can modulate cellular processes, potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but differs in the side chain structure.
2-(6-Bromo-1,3-benzodioxol-5-yl)acetamide: Contains a similar brominated benzodioxole structure but with different functional groups.
5-Bromo-1,3-benzodioxole: A simpler compound with a brominated benzodioxole ring.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine is unique due to its combination of a benzodioxole ring and a brominated dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-20-15-6-12(13(18)7-16(15)21-2)9-19-8-11-3-4-14-17(5-11)23-10-22-14/h3-7,19H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORLVLVLDYYASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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